molecular formula C15H13NO3 B1286754 3'-Acetamidobiphenyl-3-carboxylic acid CAS No. 893737-78-5

3'-Acetamidobiphenyl-3-carboxylic acid

Cat. No. B1286754
CAS RN: 893737-78-5
M. Wt: 255.27 g/mol
InChI Key: PKQLIAIJVCDASV-UHFFFAOYSA-N
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Description

3'-Acetamidobiphenyl-3-carboxylic acid is a chemical compound that is structurally related to biphenyl compounds with an acetamido group and a carboxylic acid moiety. While the specific compound is not directly mentioned in the provided papers, the related research can give insights into its potential properties and reactivity based on the behavior of similar biphenyl derivatives and acetamido-containing compounds.

Synthesis Analysis

The synthesis of related compounds such as o-acetamidophenylboronic acid and its cyclic boronates has been reported, demonstrating the potential for intramolecular interactions to stabilize certain functional groups during synthesis . Additionally, the synthesis of 2'-acetoxybiphenyl-2-carboxylic acid and its derivatives has been achieved, indicating that similar methods could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be complex, with the potential for extensive hydrogen bonding as seen in the case of 3,4-diphenylpyrrole-2,5-dicarboxylic acid . The presence of acetamido and carboxylic acid groups in this compound would likely contribute to such hydrogen bonding patterns, affecting the compound's overall molecular conformation and stability.

Chemical Reactions Analysis

Compounds similar to this compound have been shown to participate in various chemical reactions. For instance, o-acetamidophenylboronic acids have been suggested as agents for bioconjugation reactions involving carbohydrate moieties . The presence of the acetamido group could also influence the reactivity of the carboxylic acid moiety, as seen in the synthesis of cephalosporins where the acetamido group is a key structural feature .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, the acetamido group can affect the acidity of the carboxylic acid group and the overall solubility of the compound . The biphenyl core structure may also contribute to the compound's melting point, boiling point, and crystallinity .

properties

IUPAC Name

3-(3-acetamidophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-10(17)16-14-7-3-5-12(9-14)11-4-2-6-13(8-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQLIAIJVCDASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602471
Record name 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

893737-78-5
Record name 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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